molecular formula C10H23Si B14246714 CID 18377525

CID 18377525

Cat. No.: B14246714
M. Wt: 171.37 g/mol
InChI Key: IZOZUGQXMKLORV-UHFFFAOYSA-N
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Description

CID 18377525, identified as oscillatoxin F, belongs to the oscillatoxin family of marine natural products. These compounds are secondary metabolites produced by cyanobacteria and are characterized by their macrocyclic lactone structures with varying substituents. Structural elucidation via GC-MS and mass spectral analysis (Figure 1 in ) highlights its molecular framework, which includes a polyketide-derived backbone with hydroxyl and methyl groups differentiating it from analogs .

Properties

Molecular Formula

C10H23Si

Molecular Weight

171.37 g/mol

InChI

InChI=1S/C10H23Si/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3

InChI Key

IZOZUGQXMKLORV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 18377525” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are often proprietary and may involve advanced techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 18377525” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Compound “CID 18377525” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “CID 18377525” involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Structural Analogs in the Oscillatoxin Family

The oscillatoxin derivatives share a conserved macrocyclic core but differ in substituents, which influence their bioactivity and physicochemical properties. Key analogs include:

Compound Name CID Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivities
Oscillatoxin D 101283546 C₃₄H₅₀O₈ 610.75 Hydroxyl group at C-30 Cytotoxicity, ion channel modulation
30-Methyl-Oscillatoxin D 185389 C₃₅H₅₂O₈ 624.78 Methyl substitution at C-30 Enhanced membrane permeability
Oscillatoxin E 156582093 C₃₃H₄₈O₈ 596.73 Loss of methyl group at C-28 Moderate antitumor activity
Oscillatoxin F 18377525 C₃₅H₅₂O₈ 624.78 Methyl and hydroxyl groups at C-3 and C-30 Underexplored; predicted cytotoxicity

Key Differences and Implications

  • Functional Groups : Oscillatoxin F’s C-3 hydroxyl and C-30 methyl groups may enhance its solubility and target binding compared to oscillatoxin D and E. The methyl group in 30-methyl-oscillatoxin D similarly improves lipophilicity, correlating with increased cellular uptake .
  • Bioactivity Trends : Oscillatoxin D and E demonstrate cytotoxicity via ion channel disruption, while methylated derivatives (e.g., 30-methyl-D) show improved pharmacokinetic profiles. Oscillatoxin F’s bioactivity is hypothesized to align with these mechanisms but requires empirical validation .
  • Synthetic Accessibility : Oscillatoxin F’s structural complexity poses challenges for total synthesis, unlike simpler analogs like oscillatoxin E, which have been synthesized via modular polyketide pathways .

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